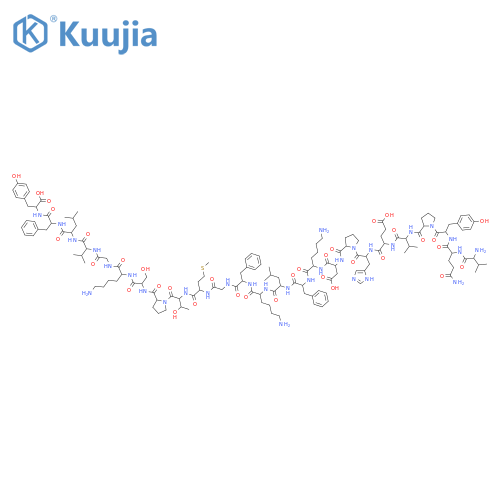Cas no 99510-37-9 (Peptide VQY)
ペプチドVQYは、特定のアミノ酸配列(Val-Gln-Tyr)から構成される生体活性ペプチドであり、細胞間シグナル伝達や生体調節機能に関与することが報告されています。その構造的特徴から、高い親水性と安定性を示し、生体適合性に優れています。研究用途においては、皮膚バリア機能の向上や抗炎症作用などの潜在的な効果が注目されており、創薬や化粧品分野での応用が期待されています。また、その低分子量特性により、経皮吸収効率が良好である点も利点の一つです。

Peptide VQY structure
商品名:Peptide VQY
Peptide VQY 化学的及び物理的性質
名前と識別子
-
- Peptide VQY
- VALOSIN (PORCINE)
- Valosin Porcine
- Val-Gln-Tyr-Pro-Val-Glu-His-Pro-Asp-Lys-Phe-Leu-Lys-Phe-Gly-Met-Thr-Pro-Ser-Lys-Gly-Val-Leu-Phe-Tyr
- Valosin Porcine, >=97% (HPLC)
- 99510-37-9
- DTXSID20583183
- Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine
-
- MDL: MFCD00133919
- インチ: InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207)
- InChIKey: OVSVDLZVCMFSDM-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
計算された属性
- せいみつぶんしりょう: 2927.512513g/mol
- ひょうめんでんか: 0
- XLogP3: -5.3
- 水素結合ドナー数: 34
- 水素結合受容体数: 41
- 回転可能化学結合数: 90
- どういたいしつりょう: 2926.509159g/mol
- 単一同位体質量: 2926.509159g/mol
- 水素結合トポロジー分子極性表面積: 1070Ų
- 重原子数: 208
- 複雑さ: 6540
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 24
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 1001
じっけんとくせい
- 色と性状: ソリッド
- PSA: 1066.00000
- LogP: 7.10790
- ようかいせい: 未確定
Peptide VQY 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02030-0.1mg |
Peptide VQY |
99510-37-9 | ≥97% (HPLC) | 0.1mg |
¥1568.0 | 2024-07-19 |
Peptide VQY 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
99510-37-9 (Peptide VQY) 関連製品
- 2497-02-1(N-Acetyl-L-histidine)
- 9001-99-4(Ribonuclease (DNase free) Solution)
- 1407-47-2(Angiotensin)
- 122341-40-6(Neuropeptide Y (13-36), amide, human)
- 59887-17-1(b-Endorphin (sheep))
- 58-49-1(Angiotensin II 5-valine)
- 145808-47-5(Margatoxin (MgTX))
- 21215-62-3(Calcitonin (human))
- 9007-12-9(Calcitonin)
- 1405-87-4(Bacitracin)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
